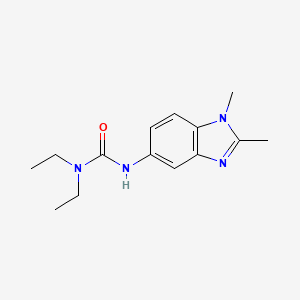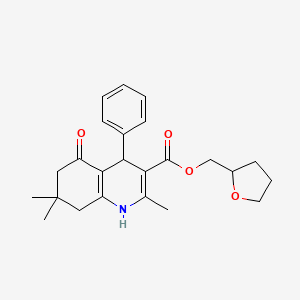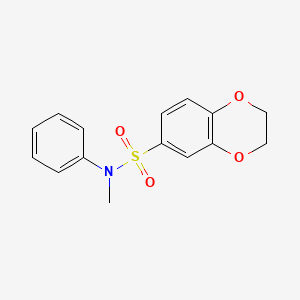
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea, also known as DBU, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a white crystalline solid with a molecular formula of C13H20N4O, and a molecular weight of 252.33 g/mol. DBU is used in a wide range of research fields, including organic chemistry, biochemistry, and pharmacology, due to its unique properties and mechanism of action.
作用機序
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea acts as a strong nucleophilic base due to the presence of the benzimidazole ring in its structure. It readily accepts protons from acidic molecules, such as carboxylic acids, and forms stable complexes with them. This compound is also known to act as a Lewis base, due to the presence of the urea group in its structure. This allows it to form stable complexes with Lewis acids, such as metal ions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in relation to its use as a base catalyst in organic chemistry reactions. It has been shown to increase the rate and yield of various reactions, particularly those involving carboxylic acids and other acidic molecules. This compound has also been shown to have some antimicrobial properties, although further research is needed to fully understand its mechanism of action in this regard.
実験室実験の利点と制限
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea has a number of advantages as a base catalyst in organic chemistry reactions. It is a highly efficient catalyst, and can often be used in small quantities to achieve high yields and reaction rates. This compound is also relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, this compound can also be quite toxic, and care should be taken when handling it. It is also not suitable for all types of reactions, particularly those involving highly reactive or unstable molecules.
将来の方向性
There are a number of potential future directions for research on N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea. One area of interest is the development of new synthetic methods using this compound as a base catalyst. Researchers are also exploring the use of this compound in new areas, such as electrochemical reactions and materials science. There is also potential for further research into the antimicrobial properties of this compound, and its potential use as a therapeutic agent in the treatment of infectious diseases. Overall, this compound is a highly versatile and useful chemical compound that has a wide range of applications in scientific research.
合成法
The synthesis of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea involves the reaction of 1,2-dimethyl-1H-benzimidazole with diethylcarbamoyl chloride in the presence of a base catalyst, such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified through recrystallization or column chromatography.
科学的研究の応用
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea has been extensively used in scientific research due to its unique properties and mechanism of action. It is commonly used as a base catalyst in organic chemistry reactions, particularly in the synthesis of peptides and other complex organic molecules. This compound has also been used as a ligand in coordination chemistry, and as a mediator in electrochemical reactions.
特性
IUPAC Name |
3-(1,2-dimethylbenzimidazol-5-yl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-5-18(6-2)14(19)16-11-7-8-13-12(9-11)15-10(3)17(13)4/h7-9H,5-6H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFQBMZNKUXQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC2=C(C=C1)N(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)
![2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5186387.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)


![1-(3-acetylbenzyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5186409.png)



![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)